molecular formula C5H3Br2ClN2 B1388193 3,5-Dibromo-2-chloropyridin-4-amine CAS No. 1054484-40-0

3,5-Dibromo-2-chloropyridin-4-amine

Cat. No. B1388193
M. Wt: 286.35 g/mol
InChI Key: JSWRREFUDHGVFW-UHFFFAOYSA-N
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Description

“3,5-Dibromo-2-chloropyridin-4-amine” is a chemical compound with the molecular formula C5H3Br2ClN2 and a molecular weight of 286.35 . It is also known by other names such as “2-Amino-3,5-dibromo-4-chloropyridine” and "3,5-Dibromo-4-chloro-2-pyridinamine" .


Molecular Structure Analysis

The molecular structure of “3,5-Dibromo-2-chloropyridin-4-amine” is characterized by the presence of bromine, chlorine, and nitrogen atoms in the pyridine ring . The InChI code for this compound is 1S/C5H3Br2ClN2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) .


Physical And Chemical Properties Analysis

“3,5-Dibromo-2-chloropyridin-4-amine” is a white to off-white powder or crystal . It has a molecular weight of 286.35 and is stored in a refrigerator . Its physical form and storage conditions suggest that it is stable under normal temperatures but may degrade or react under certain conditions.

Safety And Hazards

“3,5-Dibromo-2-chloropyridin-4-amine” is considered hazardous. It may cause harm if swallowed, skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

3,5-dibromo-2-chloropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWRREFUDHGVFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=N1)Cl)Br)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3Br2ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660575
Record name 3,5-Dibromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-chloropyridin-4-amine

CAS RN

1054484-40-0
Record name 3,5-Dibromo-2-chloropyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30660575
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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